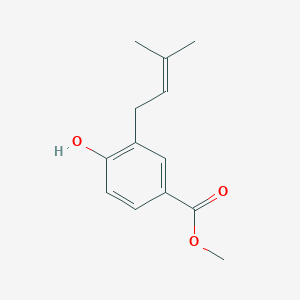

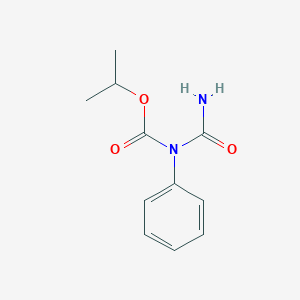

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” is an intermediate of the MEP pathway (non-mevalonate pathway) of isoprenoid biosynthesis . It is also known as (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HMB-PP) .

Synthesis Analysis

The synthesis of “this compound” involves the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS), which is essentially involved in the MEP pathway . The substrate hydroxyl group first binds to the IspH [4Fe-4S] cluster and then receives an electron to form an HMBPP- [4Fe-4S] complex, similar to a π or 2-alkenyl/metallacycle complex, which is then dehydrated to form a 1-allyl intermediate .Molecular Structure Analysis

The molecular structure of “this compound” is distinctive from that of the HDR protein from Escherichia coli in the residues involved in the hydrogen-bond network that surrounds the substrate .Chemical Reactions Analysis

In the presence of NADPH, it catalyzes the reductive dihydroxylation of 4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) to produce IPP and DMAPP, while in the presence of nicotinamide adenine dinucleotide phosphate (NADP + ), it oxidizes dehydration of IPP to HMBPP .科学的研究の応用

Compound Isolation and Analysis

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate, along with other compounds, was isolated from Zanthoxylum ailanthoides. These compounds were analyzed for their inhibitory effects on superoxide anion generation and elastase release in human neutrophils, indicating potential anti-inflammatory applications (Chung et al., 2013).

Synthesis and Characterization

This compound is involved in the synthesis and characterization of polymeric metal complexes. These complexes have demonstrated potential in catalytic activities, particularly in the oxidation of aldehydes to carboxylic acids (Ingole et al., 2013).

Benzylation Reactions

This compound is utilized in benzylation reactions of 1,3-dicarbonyl compounds. These reactions, catalyzed by iron chloride hexahydrate, are significant for producing pharmaceutically relevant compounds (Kischel et al., 2007).

Cytotoxic Activity Evaluation

Compounds including this compound have been isolated from Garcinia cowa and evaluated for cytotoxic activities against breast and lung cancer cell lines. This suggests potential application in cancer research (Wahyuni et al., 2015).

Potential in Psychoactive Studies

The compound has been associated with the study of benzyl derivatives in the fungus Eurotium repens, showing binding affinity to human opioid or cannabinoid receptors. This highlights its potential relevance in psychoactive substance research (Gao et al., 2011).

作用機序

将来の方向性

The future directions for “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” research could involve exploring its biotechnological potential. Many studies have revealed that isoprenoid compounds are an alternative to petroleum-derived fuels. Thus, ecofriendly methods harnessing the MEP pathway in microbes to synthesize isoprenoid compounds and IspH itself have received notable attention from researchers .

特性

| 101511-34-6 | |

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC名 |

methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate |

InChI |

InChI=1S/C13H16O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h4,6-8,14H,5H2,1-3H3 |

InChIキー |

VTTIBUAIXVAPKR-UHFFFAOYSA-N |

SMILES |

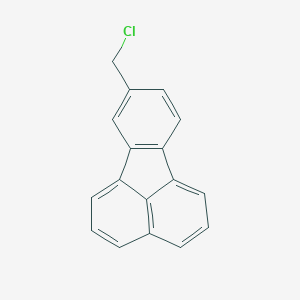

CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C |

正規SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C |

| 101511-34-6 | |

同義語 |

methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)